N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE
Description
N-(4,6-Difluoro-1,3-Benzothiazol-2-yl)-N-[2-(Dimethylamino)Ethyl]-3,5-Dimethoxybenzamide Hydrochloride is a benzothiazole derivative featuring a 4,6-difluoro-substituted benzothiazole core, a dimethylaminoethyl side chain, and a 3,5-dimethoxybenzamide group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,5-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3S.ClH/c1-24(2)5-6-25(19(26)12-7-14(27-3)11-15(8-12)28-4)20-23-18-16(22)9-13(21)10-17(18)29-20;/h7-11H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMVBXXHVDFQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC(=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,5-dimethoxybenzamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes a benzothiazole moiety and dimethoxybenzamide functionalities. The presence of difluoro and dimethylamino groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18F2N2O3S |
| Molecular Weight | 348.38 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to:
- Induce Apoptosis : Research indicates that it can activate the p53 pathway, which is crucial for regulating the cell cycle and apoptosis in cancer cells.
- Inhibit Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, thereby exerting anticancer effects .
Anticancer Activity
Several studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. It has demonstrated:
- Cytotoxicity : In vitro studies have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective doses for inhibiting cell growth .
- Mechanistic Studies : The compound's ability to induce apoptosis has been linked to its interaction with mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit:
- Broad-Spectrum Antimicrobial Effects : Against both Gram-positive and Gram-negative bacteria, although specific data on this compound is still limited .
Case Studies
- Study on Cancer Cell Lines : A study conducted on HCT-116 colorectal cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 0.66 µM. The mechanism was associated with the activation of apoptotic pathways through p53 modulation .
- Antimicrobial Testing : In a preliminary screening against several bacterial strains, the compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics. Further investigations are needed to elucidate its full spectrum of activity .
Comparison with Similar Compounds
Structural Analogues from Benzothiazole Derivatives
describes benzothiazole derivatives synthesized via condensation of aldehydes, dithiooxamide, and salts. Key structural differences and similarities are outlined below:
| Compound | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target | 4,6-Difluoro, dimethylaminoethyl, 3,5-dimethoxy | 523.94 (calc.) | Enhanced lipophilicity (fluoro, methoxy), basic side chain (dimethylaminoethyl) |
| Compound 5 | 4-Nitrophenyl, isopropilamidino | 512.99 (exp.) | Nitro group (electron-withdrawing), amidine moiety |
| Compound 8 | 4-Chlorophenyl, isopropilamidino | 497.97 (exp.) | Chloro substituent (moderate lipophilicity) |
| Compound 9 | 4-Chlorophenyl, imidazolyl | 482.95 (exp.) | Imidazole ring (potential H-bonding) |
Key Observations :
- The dimethylaminoethyl side chain introduces a tertiary amine, improving water solubility (as hydrochloride salt) and possibly enhancing CNS penetration compared to Compounds 5–9, which lack such groups .
- The 3,5-dimethoxybenzamide moiety may contribute to π-π stacking interactions, similar to the nitrophenyl groups in Compound 5 but with reduced steric hindrance .
Functional Comparison with Serotonin Receptor Ligands
highlights the role of serotonin (5-HT) receptor subtypes in antinociception. While the target compound’s exact mechanism is unconfirmed, structural parallels to 5-HT1A/1B agonists suggest hypothetical activity:
| Compound | Receptor Subtype | Dose Range (μg, i.t.) | Efficacy | Key Structural Features |
|---|---|---|---|---|
| Target | Hypothetical 5-HT1A | N/A | N/A | Benzothiazole core, basic side chain |
| (+)-Hydroxy-2-(Di-N-Propylamino)Tetralin | 5-HT1A | 0.25–2 μg | Bell-shaped dose-response | Tetralin backbone, propylamino groups |
| 1-[3-(Trifluoromethyl)Phenyl]-Piperazine | 5-HT1B | 1–125 μg | Maximal effect at 25 μg | Trifluoromethyl, piperazine ring |
Key Observations :
- The target’s benzothiazole core may mimic the aromatic systems of 5-HT1A/1B agonists, but its bulkier structure could alter receptor subtype selectivity compared to simpler scaffolds like tetralin or piperazine .
- The dimethylaminoethyl group may enhance binding to 5-HT1A receptors, similar to the propylamino groups in (+)-hydroxy-2-(di-N-propylamino)tetralin, but with reduced metabolic stability due to tertiary amine oxidation .
Q & A
Q. What are the critical steps in synthesizing N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3,5-dimethoxybenzamide hydrochloride, and how is purity ensured?
The synthesis typically involves cyclization of the benzothiazole core followed by amidation and subsequent introduction of fluorine substituents. Key steps include:
- Cyclization : Formation of the benzothiazole ring under reflux conditions with concentrated HCl (similar to methods in and ).
- Amidation : Coupling of the dimethylaminoethyl group via nucleophilic substitution or condensation (analogous to ).
- Purification : Techniques like High-Performance Liquid Chromatography (HPLC) or column chromatography with dichloromethane/methanol gradients are used to isolate the hydrochloride salt (as in and ). Purity is validated via NMR, mass spectrometry, and elemental analysis .
Q. How does the presence of fluorine substituents on the benzothiazole ring influence the compound’s reactivity?
Fluorine’s electron-withdrawing effects enhance the electrophilicity of the benzothiazole core, facilitating nucleophilic substitutions (e.g., amidation). Comparative studies with non-fluorinated analogs (e.g., in ) show that fluorine improves stability against metabolic degradation and increases binding affinity to target proteins .
Q. What analytical techniques are essential for characterizing this compound?
- Spectroscopy : H/C NMR confirms structural integrity and substitution patterns.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- HPLC : Monitors purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. Methodological solutions include:
- Triangulation : Cross-validating results using orthogonal assays (e.g., enzymatic vs. cell-based assays) ( ).
- Control Experiments : Testing compound stability under assay conditions and verifying target engagement via competitive binding studies .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Use of co-solvents (e.g., DMSO/PEG mixtures) or salt forms (e.g., hydrochloride) to improve bioavailability.
- Metabolic Stability : Introducing fluorine or methoxy groups reduces oxidative metabolism (supported by and ).
- Tissue Distribution : Radiolabeling (e.g., C) tracks biodistribution in preclinical models .
Q. How does the dimethylaminoethyl side chain impact the compound’s mechanism of action?
The dimethylaminoethyl group contributes to:
- Cationic Charge : Enhances interaction with negatively charged enzyme active sites (e.g., kinases).
- Conformational Flexibility : Allows optimal positioning within binding pockets, as seen in structurally related benzothiazoles (). Mutagenesis studies or molecular docking simulations can further elucidate these interactions .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC/IC values.
- ANOVA with Post Hoc Tests : Compare efficacy across concentrations or structural analogs.
- Robustness Checks : Include replicates and outlier analysis to mitigate variability ( ) .
Q. How can researchers address low reproducibility in synthetic yields?
- Process Optimization : Adjust reaction stoichiometry, temperature, or catalysts (e.g., Pd-based catalysts in ).
- In-Line Monitoring : Use TLC or FTIR to track reaction progress in real time ().
- Scale-Up Protocols : Implement gradient recrystallization or continuous flow systems for consistency .
Comparative & Mechanistic Studies
Q. What structural analogs of this compound have been studied, and how do their activities differ?
Key analogs include:
Q. What molecular targets are hypothesized for this compound, and how can binding be validated?
Potential targets include:
- Kinases : Screen against kinase libraries using ATP-competitive assays.
- GPCRs : Radioligand displacement assays (e.g., H-labeled antagonists).
- Epigenetic Regulators : HDAC or DNMT inhibition assays ().
Validation requires CRISPR/Cas9 knockout models or photoaffinity labeling .
Safety & Handling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
